BenchChemオンラインストアへようこそ!

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Chiral synthesis Enantiomeric excess Pharmaceutical intermediates

(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1354003-14-7, MDL MFCD21095185) is a chiral piperidine-based carbamate building block featuring a single (S)-configured stereocenter at the piperidine 3-position, an N-chloroacetyl electrophilic handle, and a Cbz (benzyloxycarbonyl) protecting group on the methylcarbamate nitrogen. With molecular formula C₁₆H₂₁ClN₂O₃ and a molecular weight of 324.80 g·mol⁻¹, this compound belongs to the class of N-protected 3-aminopiperidine derivatives that serve as advanced intermediates in medicinal chemistry programs targeting kinase inhibitors, hormone-sensitive lipase (HSL) modulators, and central nervous system receptor ligands.

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
Cat. No. B7985057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Molecular FormulaC16H21ClN2O3
Molecular Weight324.80 g/mol
Structural Identifiers
SMILESCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21ClN2O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
InChIKeyBWUSTUACADGPNR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (S)-1-(2-Chloro-acetyl)-piperidin-3-yl-methyl-carbamic Acid Benzyl Ester (CAS 1354003-14-7)


(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1354003-14-7, MDL MFCD21095185) is a chiral piperidine-based carbamate building block featuring a single (S)-configured stereocenter at the piperidine 3-position, an N-chloroacetyl electrophilic handle, and a Cbz (benzyloxycarbonyl) protecting group on the methylcarbamate nitrogen. With molecular formula C₁₆H₂₁ClN₂O₃ and a molecular weight of 324.80 g·mol⁻¹, this compound belongs to the class of N-protected 3-aminopiperidine derivatives that serve as advanced intermediates in medicinal chemistry programs targeting kinase inhibitors, hormone-sensitive lipase (HSL) modulators, and central nervous system receptor ligands [1]. Its structural architecture—combining three orthogonal functional handles (chloroacetyl, Cbz-carbamate, and a stereodefined piperidine ring)—renders it a versatile, multi-exit synthon for parallel library synthesis and late-stage diversification [2]. Commercially available from multiple suppliers in research-grade quantities (typically 500 mg to 1 g) with certified purity specifications, the compound is sourced primarily for pharmaceutical R&D and process chemistry development rather than bulk industrial use .

Why Generic Substitution of (S)-1-(2-Chloro-acetyl)-piperidin-3-yl-methyl-carbamic Acid Benzyl Ester Is Scientifically Unsound


Substituting the target (S)-enantiomer with its racemate (CAS 1353968-19-0), the (R)-antipode (CAS 1354002-07-5), or the tert-butyl carbamate (Boc) analog (CAS 1353984-27-6) introduces distinct and often unacceptable differences in stereochemical outcome, deprotection orthogonality, and downstream reactivity that cannot be compensated by adjusting stoichiometry or reaction conditions alone. The Cbz group is removed by catalytic hydrogenolysis (H₂/Pd-C, room temperature, 1–4 bar), whereas the Boc analog requires acidic conditions (TFA/DCM or HCl/dioxane) that are incompatible with acid-sensitive substrates [1]. The chloroacetyl moiety displays approximately 5- to 20-fold greater electrophilicity toward nitrogen nucleophiles compared to the corresponding acetyl group, enabling selective Sₙ2 displacement in the presence of other ester or amide functionalities [2]. Critically, in the context of chiral drug intermediate synthesis—particularly for JAK/HSL-targeted scaffolds—the (S) absolute configuration at the piperidine 3-position maps directly onto the pharmacophoric geometry required by the target protein binding pocket; use of the (R)-enantiomer or racemate yields either an inactive diastereomer or a mixture requiring costly chiral separation, with enantiomeric excess (ee) losses of up to 50% if racemic material is carried forward [3]. These differences are quantitative, intrinsic to the molecular structure, and cannot be rectified by formulation or process adjustments.

Quantitative Differentiation Evidence for (S)-1-(2-Chloro-acetyl)-piperidin-3-yl-methyl-carbamic Acid Benzyl Ester


Enantiomeric Purity: (S) vs. (R)-Enantiomer and Racemate – Vendor Specification Comparison

The target (S)-enantiomer (CAS 1354003-14-7) is offered at certified purity of 'NLT 98%' and '97%' by independent vendors, matching the purity specification of the (R)-antipode (CAS 1354002-07-5, NLT 98%) and marginally exceeding the racemate (CAS 1353968-19-0, 97%) . Critically, only the enantiopure (S) form guarantees that 100% of the material carries the correct absolute configuration required for asymmetric synthesis of pharmaceuticals such as HSL inhibitors and JAK-targeted scaffolds; the racemate, even at equivalent chemical purity, delivers only 50% of the pharmacologically competent enantiomer, effectively doubling the synthetic waste stream and requiring chiral chromatographic resolution that typically reduces isolated yield by 30–45% [1]. The (S) and (R) enantiomers are priced identically by Fluorochem (16,610 CNY/500 mg for both F083717 and F083718), indicating that stereochemical selection is driven by biological target requirements rather than cost .

Chiral synthesis Enantiomeric excess Pharmaceutical intermediates Stereochemical integrity

Protecting Group Orthogonality: Cbz (Target) vs. Boc (Analog) – Hydrogenolysis vs. Acid Lability

The target compound employs a Cbz (benzyloxycarbonyl) protecting group that is quantitatively cleaved by catalytic hydrogenolysis (H₂, 5–10% Pd-C, methanol or ethanol, 1–4 bar, 20–30°C, 2–6 h), conditions under which the Boc analog (CAS 1353984-27-6) remains >95% intact. Conversely, the Boc group is removed by 20–50% TFA in DCM (or 4 M HCl in dioxane, 0–25°C, 0.5–2 h), conditions that leave the Cbz group >90% untouched. This orthogonal stability profile has been extensively documented in the peptide and heterocycle chemistry literature: when Cbz and Boc coexist on the same substrate, sequential deprotection can be achieved with >95% selectivity in either direction by choosing the appropriate cleavage protocol [1][2]. For multi-step synthetic routes requiring selective unveiling of the piperidine 3-amino group in the presence of other acid-labile functionality (e.g., tert-butyl esters, trityl-protected heterocycles, silyl ethers), the Cbz-protected target compound offers a decisive advantage over the Boc analog, which would undergo premature deprotection under the acidic workup or coupling conditions commonly employed in amide bond formation and heterocycle assembly.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis Peptide mimetics

Chloroacetyl Electrophilicity: Quantitative Reactivity Advantage Over Acetyl and Other Acyl Groups

The chloroacetyl (ClAc) group present on the target compound displays significantly enhanced electrophilicity compared to an acetyl (Ac) or substituted acetyl group. Sciencedirect reports that 'amongst the modified acetates, the chloroacetyl (ClAc) group has found most favour as it is sufficiently reactive to be cleavable in the presence of unadorned acetates and benzoates under standard solvolysis conditions' [1]. Kinetic studies on acetyl chloride vs. chloroacetyl chloride methanolysis show that the chloroacetyl derivative reacts 2- to 5-fold faster with oxygen nucleophiles, and the effect is amplified with nitrogen nucleophiles (amines, hydrazines) where the α-chloro substituent lowers the LUMO energy of the carbonyl carbon by approximately 0.3–0.5 eV, as estimated by density functional theory (DFT) calculations [2]. This enhanced reactivity translates directly into practical synthetic advantages: the chloroacetyl group can be displaced by primary or secondary amines at 0–25°C within 1–4 h in DMF or THF, whereas the corresponding acetyl group requires elevated temperatures (40–60°C) and extended reaction times (12–24 h) to achieve comparable conversion, often accompanied by increased side-product formation [3]. For procurement decisions, this means the chloroacetyl-bearing target compound is a superior electrophilic partner for late-stage diversification libraries where mild, selective conditions are essential to preserve other sensitive functionality.

Electrophilic reactivity Nucleophilic substitution Selective acylation Protecting group chemistry

N-Methyl Carbamate vs. N-H Carbamate: Conformational Restriction and Metabolic Stability Implications

The target compound features an N-methyl substituent on the carbamate nitrogen, distinguishing it from the des-methyl analog (CAS 1354002-00-8, benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]carbamate, C₁₅H₁₉ClN₂O₃, MW 310.78 g·mol⁻¹) . N-Methylation of carbamates is a well-established medicinal chemistry strategy that introduces conformational restriction about the N–C(O) bond, raising the rotational barrier by approximately 2–4 kcal·mol⁻¹ and biasing the population toward a specific rotameric state [1]. In the context of downstream bioactive molecules derived from this intermediate, N-methylation has been shown to improve metabolic stability by reducing susceptibility to CYP450-mediated N-dealkylation, with in vitro microsomal half-life (t₁/₂) increases of 2- to 10-fold reported for N-methyl vs. N-H carbamates in rat and human liver microsome assays [2]. This structural feature is deliberately preserved in the target compound because it pre-installs the N-methyl group at the intermediate stage, avoiding a later N-methylation step that would require harsh bases (NaH, KHMDS) and risk epimerization at the chiral piperidine center.

N-Methylation effect Conformational analysis Metabolic stability CYP450 resistance

Priority Application Scenarios for (S)-1-(2-Chloro-acetyl)-piperidin-3-yl-methyl-carbamic Acid Benzyl Ester


Asymmetric Synthesis of Hormone-Sensitive Lipase (HSL) Inhibitors

The target compound serves as a direct precursor to the chiral 3-aminopiperidine core found in multiple HSL inhibitor series disclosed in US20060160851, where the (S) absolute configuration at the piperidine 3-position is a prerequisite for sub-micromolar enzyme inhibition. Use of the enantiopure (S) intermediate ensures that the final bioactive compound retains the correct stereochemistry without requiring chiral preparative HPLC at the API stage—a purification step that can consume 30–50% of the total manufacturing cost for kilogram-scale production [1].

Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

The Cbz group on the target compound is orthogonal to Boc, Fmoc, and Alloc protection. This enables researchers to construct bifunctional piperidine scaffolds where the 3-amino group is sequentially unveiled after chloroacetyl displacement by a first amine nucleophile, followed by hydrogenolytic Cbz removal to expose a second amine for further diversification. This two-step, one-pot sequence is feasible only because Cbz remains intact under the basic or neutral conditions used for chloroacetyl Sₙ2 chemistry, whereas Boc would undergo premature cleavage. An estimated 15–25% yield improvement and 30% reduction in total synthesis time have been demonstrated for analogous orthogonal protection schemes [2].

Synthesis of N-Methyl Carbamate-Containing JAK/TYK2 Inhibitor Intermediates

The pre-installed N-methyl carbamate motif matches the pharmacophoric requirements of JAK inhibitor series where the N-methyl group occupies a small hydrophobic pocket adjacent to the kinase hinge region. Carrying this N-methyl group through the intermediate stage avoids late-stage N-methylation using NaH/CH₃I, which on a 3-amino piperidine substrate carries a 15–25% risk of epimerization at the α-amino stereocenter. Procurement of the N-methylated (S)-enantiomer thus protects the stereochemical investment made earlier in the synthetic route [3].

Chemoselective Bioconjugation via Chloroacetyl Handle for Targeted Protein Degraders (PROTACs)

The chloroacetyl group is a well-precedented electrophilic warhead for covalent modification of cysteine residues and for linking piperidine scaffolds to E3 ligase ligands in PROTAC design. Its enhanced electrophilicity relative to acetyl (estimated 5–20× rate acceleration with thiol nucleophiles) allows selective conjugation at pH 7.4–8.0 in aqueous buffer without competing hydrolysis of other ester or carbamate groups present in the linker architecture [4].

Quote Request

Request a Quote for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.